2-(2-fluorophenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
Description
2-(2-Fluorophenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a 2-methylimidazole group and linked via a piperazine bridge to a 2-fluorophenyl-acetyl moiety.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-15-22-8-9-27(15)19-7-6-18(23-24-19)25-10-12-26(13-11-25)20(28)14-16-4-2-3-5-17(16)21/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRKQWFBERMRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
Key Observations:
- Core Heterocycles : The target compound’s pyridazine core distinguishes it from thiophene (), benzotriazole (), and benzothiophene () analogs. Pyridazine’s electron-deficient nature may alter binding interactions compared to sulfur-containing cores .
- Substituent Effects : Fluorine at the phenyl ring (target compound, ) improves metabolic stability, while chlorine () enhances electronegativity and target affinity. The 2-methylimidazole in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in ) .
Hypothesized Advantages of Target Compound :
- The pyridazine core may enhance π-π stacking in enzyme active sites compared to thiophene or benzotriazole.
- 2-Fluorophenyl could offer better pharmacokinetics than chlorophenyl groups due to reduced metabolic oxidation .
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions starting with coupling reactions between heterocyclic precursors. For example, 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine are used to form intermediates, followed by piperazine coupling under reflux conditions. Key steps include nucleophilic substitution, cyclization, and purification via column chromatography or recrystallization . Reaction conditions (e.g., solvent choice, temperature) are critical for optimizing intermediate stability and yield .
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Mass Spectrometry (MS) are primary tools for structural elucidation. Infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl, fluorophenyl). For example, ¹H-NMR in confirmed aromatic protons and piperazine integration, while MS validated molecular weight . Elemental analysis ensures stoichiometric purity .
Advanced: How can researchers optimize synthesis yield during scale-up?
Answer:
Optimization requires precise control of reaction parameters:
- Catalysts : Use phase-transfer catalysts or Lewis acids to enhance coupling efficiency .
- Purification : Replace simple recrystallization with gradient column chromatography to isolate high-purity fractions .
- Monitoring : Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for real-time reaction tracking .
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